molecular formula C8H6N2O7 B14475524 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester CAS No. 68162-37-8

2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester

Cat. No.: B14475524
CAS No.: 68162-37-8
M. Wt: 242.14 g/mol
InChI Key: GCDFCMLXPJAPDK-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester is a chemical compound with the molecular formula C8H6N2O7 and a molecular weight of 242.14 g/mol . This compound is known for its unique structure, which includes a nitro group and a furan ring, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester typically involves the nitration of 2-furylacrylic acid followed by esterification. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the furan ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell death. The furan ring can also interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, ethyl ester
  • 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, propyl ester
  • 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, butyl ester

Uniqueness

Compared to its similar compounds, 2-Propenoic acid, 2-nitro-3-(5-nitro-2-furanyl)-, methyl ester is unique due to its specific ester group, which can influence its reactivity and solubility. The presence of the methyl ester group can also affect the compound’s interaction with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

68162-37-8

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

methyl 2-nitro-3-(5-nitrofuran-2-yl)prop-2-enoate

InChI

InChI=1S/C8H6N2O7/c1-16-8(11)6(9(12)13)4-5-2-3-7(17-5)10(14)15/h2-4H,1H3

InChI Key

GCDFCMLXPJAPDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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